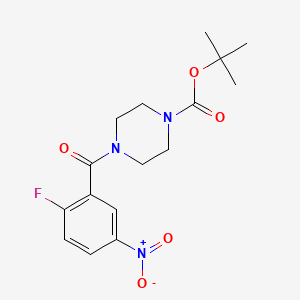

tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-10-11(20(23)24)4-5-13(12)17/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWONAYYXJOZYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate typically involves:

- Introduction of the piperazine moiety protected by a tert-butyl carbamate group (BOC protection).

- Attachment of the 2-fluoro-5-nitrobenzoyl group via nucleophilic substitution or acylation.

- Optional reduction steps to modify nitro groups to amino groups if required for further transformations.

Nucleophilic Substitution Using Piperazine Derivatives

A common approach involves reacting halogenated nitrobenzene derivatives (such as 2-bromo-5-nitrobenzene or 2-chloro-5-nitrobenzene) with tert-butyl piperazine-1-carboxylate in the presence of a base like potassium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions typically involve heating (70–100 °C) for several hours to facilitate nucleophilic aromatic substitution.

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Halogenated nitrobenzene | 2-bromo-5-nitrobenzene or 2-chloro-5-nitrobenzene | Starting electrophile |

| Nucleophile | tert-butyl piperazine-1-carboxylate | Nucleophile with BOC protection |

| Base | Potassium carbonate, potassium hydrogencarbonate | Neutralizes acid formed, promotes substitution |

| Solvent | DMF or DMSO | Polar aprotic solvents favor SNAr |

| Temperature | 70–100 °C | Elevated temperature accelerates reaction |

| Time | 1–16 hours | Reaction time varies by substrate and conditions |

| Yield | 90–100% | High yields reported under optimized conditions |

This method yields tert-butyl 4-(5-nitrobenzoyl)piperazine-1-carboxylate analogues with high purity and yield.

Acylation of Piperazine with Fluoro-Nitrobenzoic Acid Derivatives

An alternative preparation involves direct acylation of tert-butyl piperazine-1-carboxylate with 2-fluoro-5-nitrobenzoic acid or its activated derivatives using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine). This method is conducted under mild conditions and yields the target benzoyl-piperazine compound.

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Acyl donor | 2-fluoro-5-nitrobenzoic acid or activated ester | Provides benzoyl moiety |

| Nucleophile | tert-butyl piperazine-1-carboxylate | Piperazine protected with BOC group |

| Coupling agent | HATU | Activates carboxylic acid for amide bond formation |

| Base | DIPEA | Neutralizes acid and promotes coupling |

| Solvent | DMF, dichloromethane, or similar | Polar aprotic solvents preferred |

| Temperature | Room temperature to 40 °C | Mild heating may be applied |

| Time | Several hours | Typically 2–16 hours |

| Yield | High yields reported | Efficient and clean amide bond formation |

This approach is supported by recent studies in medicinal chemistry synthesis routes.

Reduction of Nitro Group (Optional Step)

If the nitro group requires conversion to an amino group for subsequent synthetic steps, catalytic hydrogenation is employed. Reduction conditions include:

- Catalyst: 10% palladium on activated carbon or Raney nickel.

- Hydrogen atmosphere: 1–50 psi.

- Solvent: Methanol, ethanol, ethyl acetate, or tetrahydrofuran.

- Temperature: Room temperature to 70 °C.

- Time: 0.5 to 20 hours depending on catalyst and scale.

| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 10% Pd/C | Methanol/Ethyl acetate | 1–45 | 20–70 | 0.5–20 | 68–98 | High selectivity, mild conditions |

| Raney Nickel | Tetrahydrofuran | 50 | 50 | 5 | 100 | Efficient for complete reduction |

| Iron + Ammonium chloride | Ethanol/Water | Atmospheric | 50 | 0.5 | 40 | Less selective, moderate yield |

This reduction is well-documented in the literature for related nitrobenzoyl piperazine derivatives.

Copper-Catalyzed Coupling

Copper diacetate with potassium carbonate in DMF at elevated temperatures (around 85 °C) can also facilitate the coupling of piperazine derivatives with halogenated nitrobenzene compounds, providing an alternative to palladium-catalyzed methods.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Copper diacetate | Potassium carbonate | DMF | 85 | 3 | Moderate | Alternative to Pd catalysis |

Summary Table of Preparation Methods

Detailed Research Findings

- The nucleophilic aromatic substitution method is the most straightforward and widely used for synthesizing tert-butyl 4-(5-nitrobenzoyl)piperazine derivatives, showing excellent yields and scalability.

- Acylation via HATU coupling is favored for introducing the benzoyl group under mild conditions, preserving sensitive functional groups and enabling diverse substitutions on the aromatic ring.

- Catalytic hydrogenation for nitro group reduction is versatile, with palladium on carbon providing the best balance of efficiency and selectivity, often achieving near-quantitative yields.

- Copper-catalyzed coupling offers a cost-effective alternative but may require optimization to improve yields and selectivity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the aromatic ring is highly reactive and can be reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Notes :

-

*Yields extrapolated from analogous nitro reductions in piperazine derivatives .

-

Catalytic hydrogenation is preferred for cleaner conversion and scalability .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and fluoro groups activate the aromatic ring for substitution at the meta or para positions relative to the nitro group.

Key Observations :

-

Steric hindrance from the tert-butyl group slows reaction kinetics.

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

Ester Hydrolysis

The tert-butyl ester moiety can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Notes :

-

Acidic conditions yield the free carboxylic acid, while basic hydrolysis forms the sodium salt .

-

The tert-butyl group acts as a protecting group, enabling selective deprotection .

Functionalization of the Piperazine Ring

The piperazine nitrogen can undergo alkylation or acylation to introduce additional functional groups.

Mechanistic Insight :

Nitration and Halogenation

Further nitration or halogenation of the aromatic ring is feasible but less common due to existing electron-withdrawing groups.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, CH₂Cl₂, 0°C | tert-Butyl 4-(2-fluoro-5-nitro-3-chlorobenzoyl)piperazine-1-carboxylate | 55%* |

Challenges :

Scientific Research Applications

Chemistry

In chemical research, tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It acts as a building block for developing new chemical entities with potential biological activities.

Biology

The compound is utilized in biological studies to explore the effects of piperazine derivatives on biological systems. Its derivatives are investigated for their ability to modulate specific biological pathways, making them valuable in drug development targeting various diseases.

Medicine

In medicinal chemistry, this compound is being researched for its potential therapeutic applications, particularly in treating neurological disorders and cancer. Its derivatives have shown promise as inhibitors of specific enzymes and receptors involved in disease processes.

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death, suggesting potential applications in neurodegenerative diseases.

Molecular Targets

- Enzymes : Inhibition of metabolic enzymes.

- Receptors : Modulation of receptor activity affecting cellular responses.

- Proteins : Interaction with proteins involved in disease mechanisms such as cancer progression.

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and materials. It is also used in developing new catalysts and polymers, showcasing its versatility beyond laboratory settings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The fluoro-nitrobenzoyl moiety plays a crucial role in the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

Proteins: Interaction with proteins involved in disease processes, such as cancer or neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Compound 1a : tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate

- Key Differences: Incorporates an oxazolidinone-triazole moiety instead of a nitrobenzoyl group.

- Stability : Degrades in simulated gastric fluid, unlike the target compound, suggesting the nitrobenzoyl group confers better stability under acidic conditions .

Compound 4 : tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate

- Key Differences: Benzyl-linked amino group replaces the nitrobenzoyl group.

- Reactivity: The amino group enables nucleophilic reactions (e.g., amidation), whereas the nitro group in the target compound can be reduced to an amine for further derivatization .

Compound 33 : tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate

Analogues with Heterocyclic Modifications

Compound 5 : tert-Butyl 4-(6-methoxycarbonyl-3-pyridyl)piperazine-1-carboxylate

- Key Differences : Pyridyl group with a methoxycarbonyl substituent.

- Applications : Used in cross-coupling reactions (e.g., Buchwald-Hartwig), demonstrating the adaptability of piperazine derivatives in constructing heterocyclic drug candidates .

Compound 37 : tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate

Stability and Reactivity Comparisons

| Compound | Key Substituent | Stability | Reactivity |

|---|---|---|---|

| Target Compound | 2-Fluoro-5-nitrobenzoyl | Stable in acidic/neutral conditions | Nitro reduction, electrophilic substitution |

| Compound 1a (oxazolidinone) | Triazole-oxazolidinone | Unstable in gastric fluid | Susceptible to hydrolysis |

| Compound 4 (aminobenzyl) | 3-Amino-5-fluorobenzyl | Likely stable | Amine acylation, diazotization |

| Compound 33 (phenoxybutanoyl) | Nitrophenoxybutanoyl | Not reported | Ester hydrolysis, nitro reduction |

Biological Activity

Tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine family, characterized by its unique structural features that include a tert-butyl group and a nitro-substituted aromatic ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer properties, enzyme inhibition, and receptor modulation.

- Molecular Formula: C₁₆H₂₀FN₃O₄

- Molecular Weight: 353.35 g/mol

- CAS Number: 475279-74-4

- Melting Point: 113-115 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound can bind to specific enzymes or receptors, modulating their activity. The nitro group may play a crucial role in facilitating these interactions through redox reactions or hydrogen bonding.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Apoptosis induction |

| This compound | MEL-8 | 2.41 | Apoptosis induction |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of enteropeptidase, an enzyme involved in protein digestion.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (nM) |

|---|---|---|

| This compound | Enteropeptidase | 180 |

Case Studies

Several studies have explored the biological activity of similar piperazine derivatives, providing insights into structure–activity relationships (SAR). For example, modifications in the aromatic ring or the piperazine moiety can significantly alter the potency and selectivity of these compounds.

Study Example:

A recent study evaluated a series of piperazine derivatives, revealing that those with electron-withdrawing groups (like nitro) exhibited enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts. This suggests that the presence of the nitro group in this compound may be critical for its biological activity.

Q & A

Q. Basic

- LCMS : Confirms molecular weight ([M+H]+ or [M-Boc]+ fragments).

- NMR : 1H/13C NMR identifies protons on the piperazine ring (δ 3.1–3.7 ppm) and aromatic signals (δ 8.0–8.8 ppm for nitro/fluoro substituents) .

- X-ray crystallography : Resolves absolute stereochemistry and bond angles (monoclinic P21/n space group, β ≈ 93.5°) .

Advanced

Dynamic NMR can detect ring-flipping in piperazine, while NOESY correlations confirm spatial proximity of substituents. For crystallography, high-resolution data (R factor <0.05) and Hirshfeld surface analysis validate intermolecular interactions .

How can discrepancies between theoretical and experimental NMR data be resolved?

Advanced

Discrepancies often arise from dynamic effects (e.g., piperazine chair flipping) or solvent polarity. Strategies include:

- Variable-temperature NMR : Observing coalescence temperatures for conformational exchange.

- DFT calculations : Comparing computed chemical shifts (GIAO method) with experimental data.

- Deuterated solvent screening : DMSO-d6 vs. CDCl3 to assess hydrogen bonding .

What purification techniques ensure high purity, and how are solvent gradients optimized?

Basic

Silica gel chromatography with hexane:ethyl acetate (8:1 to 4:1) effectively separates the product. Recrystallization from diethyl ether/hexane mixtures yields >99% purity. TLC (Rf ≈ 0.3 in 1:1 hexane:EtOAc) monitors progress .

Advanced

HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar byproducts. Gradient optimization via Design of Experiments (DoE) maximizes resolution while minimizing solvent use. Prep-HPLC is preferred for >50 mg scale .

How can the nitro group be selectively reduced without deprotecting the Boc group?

Advanced

Catalytic hydrogenation (H2, Pd/C in EtOAc) at 25°C selectively reduces nitro to amine while preserving the Boc group. Alternative methods include Fe/HCl (aqueous) or Zn/NH4Cl, though Boc stability must be confirmed via LCMS .

What strategies are used to analyze compound stability under storage conditions?

Q. Basic

- HPLC-UV : Tracks purity over time (e.g., 0, 3, 6 months at −20°C).

- Accelerated stability studies : 40°C/75% RH for 4 weeks simulates long-term degradation.

Advanced

LCMS identifies degradation products (e.g., Boc hydrolysis or nitro reduction). Kinetic modeling (Arrhenius equation) predicts shelf life, while DSC/TGA assesses thermal stability .

How are computational methods applied to predict reactivity or biological interactions?

Q. Advanced

- *DFT (B3LYP/6-31G)**: Calculates Fukui indices to predict electrophilic/nucleophilic sites on the benzoyl ring.

- Molecular docking : Screens against targets (e.g., kinase enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

What are common pitfalls in scaling up synthesis, and how are they addressed?

Q. Advanced

- Exothermic reactions : Use jacketed reactors with controlled cooling during nitro group introduction.

- Byproduct formation : Optimize stoichiometry (1.5 eq. of piperazine derivative) and inline FTIR for real-time monitoring.

- Solvent recovery : Distillation loops for 1,4-dioxane reuse reduce costs .

How does steric hindrance from the tert-butyl group influence reactivity?

Advanced

The Boc group slows nucleophilic attack on the piperazine nitrogen. Strategies to mitigate this include:

- Microwave activation : Enhances reaction kinetics despite steric bulk.

- Bulky base selection : DBU or DIPEA improves deprotonation efficiency in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.